N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide -

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide

Catalog Number: EVT-3837239
CAS Number:
Molecular Formula: C23H24N2O4S2
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AC-90179

Compound Description: AC-90179 (2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride) is a selective serotonin (5-HT2A) receptor inverse agonist. It exhibits high potency as an inverse agonist and competitive antagonist at 5-HT2A receptors and also demonstrates antagonism at 5-HT2C receptors []. AC-90179 has been investigated for its potential as an antipsychotic drug due to its ability to block 5-HT2A receptor signaling, attenuate phencyclidine-induced hyperactivity, and lack of significant potency for D2 and H1 receptors, which are implicated in dose-limiting side effects of other antipsychotic drugs [].

Methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate

Compound Description: This compound, C34H36N4O5, is reported in a crystallographic study that details its monoclinic crystal structure []. No biological activity or pharmacological relevance is discussed in the provided abstract.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is described as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator with potential anticancer activity, specifically against non-small cell lung cancer (NSCLC), including brain metastases []. The compound is synthesized by reacting 8-(1-{4-amino-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one hydrochloride with 2,5-dichloro-N-[2-(dimethylphosphoryl)phenyl]pyrimidin-4-amine [].

2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline Derivatives

Compound Description: These derivatives, synthesized from 4-methoxybenzaldehyde, acetophenone, and 8-aminoquinoline, have shown promising antiplasmodial activity in vitro against both chloroquine-resistant (FCR3) and chloroquine-sensitive (D10) strains of Plasmodium falciparum []. Two specific derivatives, (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (6) and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (7), were synthesized and tested, with compound 7 showing higher activity against the FCR3 strain and compound 6 against the D10 strain [].

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with anti-inflammatory properties []. Studies have shown that MMPP protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic cell loss and behavioral impairment, likely through the inhibition of STAT3 activation and the subsequent suppression of neuroinflammatory processes [].

N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

Compound Description: This compound is part of a series of N-aryl substituted phenylacetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines synthesized and evaluated for anticancer and antimicrobial activity []. This specific analog, along with 2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)-N-(m-tolyl)acetamide and N-(3-chlorophenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide, showed promising activity against the HCT116 cancer cell line, with IC50 values ranging from 70 to 90 μg/mL [].

Methyl 11-hydroxy-9-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-18-oxo-10-oxa-2-azapentacyclo[9.7.0.01,8.02,6.012,17]octadeca-12(17),13,15-triene-8-carboxylate

Compound Description: This complex organic compound, with the molecular formula C34H32N2O7, has been structurally characterized using X-ray crystallography. The study elucidates its conformation and the network of intra- and intermolecular hydrogen bonds that influence its crystal packing [].

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound, with formula C32H35BrN4O3, has been analyzed using X-ray crystallography to determine its molecular structure and packing arrangement. The study highlights the chair conformation of the piperazine ring and the dihedral angles between the quinoline ring system and the phenyl and methoxyphenyl rings [].

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This compound, with the molecular formula C37H33BrN4O6, has been characterized using X-ray crystallography, revealing its conformational features, including the envelope conformation of the pyrrolidine ring and the planarity of the β-lactam ring []. The study also identifies intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds contributing to the crystal packing.

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: With the molecular formula C37H33ClN4O6, this compound has been structurally characterized using X-ray crystallography []. The study highlights the planarity of the β-lactam ring, the twist conformation of the pyrrolidine ring, and the intra- and intermolecular hydrogen bonds influencing the crystal packing.

Ethyl 8,9-Dimethoxy-3-(4-methoxyphenyl)-10b-methyl-1-phenyl-4,5,6,10b-tetrahydro-1,2,4-triazolo(3,4-a)isoquinoline-5-carboxylate

Compound Description: With the molecular formula C29H31N3O5, this compound's structure has been elucidated through X-ray diffraction analysis []. The study reveals its orthorhombic crystal system, space group, and specific bond lengths and angles. Notably, it highlights the cis disposition of the methyl group at C(10b) and the ester moiety at C(5), emphasizing the stereochemical outcome of its synthesis.

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide

Compound Description: This compound represents a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), an enzyme that is a promising target for developing new antibacterial drugs against multidrug-resistant Gram-negative bacteria []. The compound emerged from structure-guided optimization efforts based on a scaffold hopping approach and demonstrates promising antibacterial activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa [].

trans-1-(4-Methoxyphenyl)-4-phenyl-3-(phenylthio)azetidin-2-one

Compound Description: This compound, a β-lactam derivative, is produced through the [2 + 2] cycloaddition of thio-substituted ketenes []. The specific stereochemistry, designated as trans, is significant in understanding the reaction mechanism and potential applications of this compound.

N-[{4-[2-{3,5-bis(4-methoxyphenyl)-4,5-dihydro-pyrazol-1-yl}-2-oxoethoxy]phenyl}methylene]substituted aniline

Compound Description: This series of compounds, synthesized from a chalcone derivative and a Schiff base, has shown potential antimicrobial activities []. The presence of two 4-methoxyphenyl groups and a pyrazole ring contributes to their potential as antimicrobial agents.

2-Benzoyl-3-(4-methoxyphenyl)-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide

Compound Description: This compound's crystal structure has been determined and reveals the presence of two independent molecules in the asymmetric unit. It exhibits a distinct conformation, with the thiazine ring possessing a plane of symmetry and the dihydropyrazolo cycle having a twofold axis [].

1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione

Compound Description: Synthesized from 4-methyl-1,2,3-thiadiazole-5-carbaldehyde and 4-methoxyacetophenone, this compound, C22H22N2O4S, has been structurally characterized using X-ray crystallography []. The study highlights its monoclinic crystal system, space group, and the presence of intermolecular interactions, including hydrogen bonds and π-π stacking. The compound also displays potential fungicidal activity.

N-(5-Chloro-3-methyl-1-phenylpyrazol-4-ylcarbonyl)-N’-(2-methoxyphenyl)thiourea

Compound Description: The crystal structure of this compound, C19H17ClN4O2S, has been analyzed, revealing the dihedral angles between the pyrazole, phenyl, and methoxyphenyl rings []. The structure is stabilized by intramolecular hydrogen bonds, and the crystal packing is influenced by C–H⋯π interactions.

2-Methylsulfonyl-3-phenyl-1-prop-2-enyl Chloroformate

Compound Description: This reagent, also known as Mspoc-Cl, is primarily used for introducing a protecting group for amines in organic synthesis []. Its synthesis involves reacting 2-(methylsulfonyl)-3-phenyl-2-propenyl alcohol with phosgene [].

3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-piperidone and 3,5-bis[3-(4-methoxyphenyl)prop-2-enylidene]-1-methyl-4-piperidone

Compound Description: These two compounds, C28H33N3O and C26H27NO3, respectively, are investigated for their potential as biophotonic materials due to their two-photon absorption and fluorescence properties []. Their crystal structures and conformational features, including the flattened boat conformation of the central heterocycle and the positioning of the N-methyl group, are studied in relation to their photophysical properties.

cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline Nitro Regioisomers

Compound Description: Two nitro regioisomers of this tetrahydroquinoline derivative, differentiated by the position of the nitro group, were synthesized and structurally characterized using NMR spectroscopy and X-ray crystallography []. The study emphasizes the stereochemistry of the tetrahydroquinoline ring and the influence of intermolecular interactions on their crystal packing.

4-Methoxyphenyl N-(2-thiocarbamoylphenyl)carbamate Derivatives

Compound Description: These derivatives were studied for their reactivity in methoxide ion-catalyzed reactions, leading to the formation of 4-thioxo-1H,3H-quinazolin-2-one derivatives through cyclization or methanolysis products []. The study investigates the kinetics and mechanisms of these reactions, providing insights into the influence of substituents on the reactivity of these compounds.

4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1,7-dihydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

Compound Description: This compound, C22H17N3O3, has been analyzed using X-ray crystallography to elucidate its molecular structure and packing arrangement []. The study emphasizes the planarity of the fused ring system and the twisting of the N- and C-bound benzene rings from this plane. The crystal packing is characterized by centrosymmetric dimers formed through C–H⋯O hydrogen bonds.

5,5-Bis(4-methoxyphenyl)-2,8-bis[3-(trifluoromethyl)phenyl]-5H-cyclopenta[2,1-b:3,4-b’]dipyridine

Compound Description: This compound, C39H26F6N2O2, has been investigated using differential scanning calorimetry (DSC) and X-ray crystallography []. DSC analysis revealed two melting transitions, one of which is attributed to the rotation of two trifluoromethyl groups. The crystal structure confirmed the presence of disordered trifluoromethyl groups and showed that the introduction of these groups inhibits π-stacking between the diazafluorene units.

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Compound Description: This compound is a secondary amine synthesized via the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as the reducing agent []. The reaction proceeds under neutral conditions in methanol at room temperature.

(+-)-N-Methyl-N-(1-methyl-3,3-diphenylpropyl)formamide Metabolites

Compound Description: This study investigates the in vivo metabolism of (+-)-N-methyl-N-(1-methyl-3,3-diphenylpropyl)formamide (1) in rats, identifying various metabolites in bile and urine []. These metabolites include oxidative products, such as ketones, alcohols, and oximes, as well as conjugates with glucuronic acid. The study also highlights the formation of a stable carbinolamide metabolite and characterizes its mass spectral fragmentation patterns.

2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines

Compound Description: These compounds represent a class of novel, nonclassical antifolates designed as potential inhibitors of dihydrofolate reductases (DHFRs) []. These derivatives feature various substituents on the aniline ring and exhibit significant selectivity for Toxoplasma gondii DHFR compared with rat liver DHFR.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: The crystal structure of this compound, C24H20Br2N2O4S, has been determined, revealing a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom []. The study highlights the influence of intramolecular hydrogen bonds on the conformation and the role of intermolecular interactions in the crystal packing.

methanone

Compound Description: The crystal structure of this compound has been solved and refined, revealing its molecular geometry and packing arrangement [, ]. The study highlights the presence of a disordered –CF3 group and the absence of disorder in the thiophene ring, contrasting with related derivatives.

N-(2-[2-dimethylaminoethyl-methylamino]-5-{[4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-4-methoxyphenyl)-prop-2-enamide and N-(4-methoxy-5-{[4-(1-methylindole-3-yl)pyrimidin-2-yl]amino}-2-[methyl-(2-methylaminoethyl)amino]phenyl)prop-2-enamide

Compound Description: These compounds are identified as EGFR modulators with potential applications in cancer treatment []. Their structures feature a pyrimidine ring linked to an indole moiety and a substituted phenyl ring.

Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate Derivatives

Compound Description: These derivatives were designed and synthesized as potent and selective aldose reductase (ALR2) inhibitors for potential treatment of diabetic complications []. The structure-activity relationship study identified key substituents that enhance ALR2 inhibitory potency.

N-(2-methyl-4-aminopyrimidin-5-yl)methyl-N-(2-acetylthio-4-amino-1-methyl-1-butenyl)aryl(or methyl)oxalamide Derivatives

Compound Description: These derivatives are synthesized from 2-substituted-1,4-thiazin-3-one derivatives through a series of oxidation and rearrangement reactions []. The study investigates the mechanisms of these reactions and characterizes the structures of the resulting products.

(R)-3-[2,6-cis-di(4-Methoxyphenethyl)piperidin-1-yl]propane-1,2-diol (GZ-793A) and (R)-3-[2,6-cis-di(1-Naphthylethyl)piperidin-1-yl]propane-1,2-diol (GZ-794A)

Compound Description: These compounds are N-1,2-dihydroxypropyl (N-1,2-diol) analogs of lobelane, a vesicular monoamine transporter 2 (VMAT2) inhibitor []. The incorporation of the N-1,2-diol moiety enhances water solubility, a crucial factor for drug development. GZ-793A and GZ-794A demonstrate potent inhibition of VMAT2 and effectively reduce methamphetamine-evoked dopamine release.

N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide

References:[1] [2] <https://www.semanticscholar.org/paper/8f313531cc0fea96c4f3

Properties

Product Name

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide

Molecular Formula

C23H24N2O4S2

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C23H24N2O4S2/c1-29-21-14-12-20(13-15-21)25(31(2,27)28)16-23(26)24-19-10-8-18(9-11-19)17-30-22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

HJAXHWIOOKLRHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.